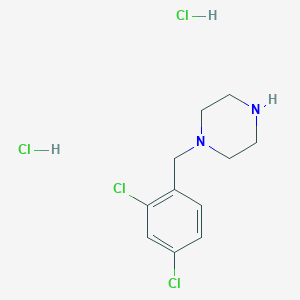

1-(2,4-Dichlorobenzyl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2.ClH/c12-10-2-1-9(11(13)7-10)8-15-5-3-14-4-6-15;/h1-2,7,14H,3-6,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIILZESPSVYOCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C(C=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60978317 | |

| Record name | 1-[(2,4-Dichlorophenyl)methyl]piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60978317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6270-11-7 | |

| Record name | NSC33853 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[(2,4-Dichlorophenyl)methyl]piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60978317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Piperazine with 2,4-Dichlorobenzyl Chloride

Reaction Mechanism and General Procedure

The alkylation of piperazine with 2,4-dichlorobenzyl chloride is a nucleophilic substitution reaction, where the primary amine of piperazine displaces the chloride ion from the benzyl chloride derivative. This method, described in a synthesis protocol from ChemicalBook, involves the following steps:

- Reagent Preparation : Anhydrous piperazine (6.89 g, 80 mmol) is dissolved in freshly distilled tetrahydrofuran (40 mL) under inert conditions.

- Alkylation : 2,4-Dichlorobenzyl chloride (20 mmol) is added dropwise to the piperazine solution, followed by refluxing at 66°C for 4 hours.

- Reaction Monitoring : The disappearance of the benzyl chloride is confirmed via thin-layer chromatography (TLC).

- Work-up : The mixture is cooled, filtered, and concentrated under reduced pressure. The residue is diluted with ethyl acetate (100 mL) and water (50 mL), adjusted to pH >12 with sodium hydroxide, and extracted.

- Purification : The organic layer is washed with water and brine, dried over sodium sulfate, and evaporated to yield the free base.

Key Parameters:

Salt Formation to Dihydrochloride

The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid. A technical bulletin from Chemscene specifies dissolving the free base in methanol and adding concentrated HCl, followed by crystallization. The final product exhibits a purity of 98% (HPLC) and a molecular weight of 318.07 g/mol.

Cyclization of 2,4-Dichloroaniline with Bis(2-chloroethyl)amine Hydrochloride

Patent-Based Methodology

A Chinese patent (CN102807536B) outlines a cyclization route for synthesizing dichlorophenyl-piperazine derivatives, adaptable to the 2,4-dichloro isomer. The procedure involves:

- Reactant Mixing : 2,4-Dichloroaniline and bis(2-chloroethyl)amine hydrochloride are combined in a 1:1.4–1.6 mass ratio.

- Cyclization : The mixture is heated to 120–220°C without solvent, facilitating a melt-phase reaction.

- Acid Removal : Hydrogen chloride gas generated during the reaction is absorbed in water for reuse.

- Crystallization : The crude product is treated with isopropyl alcohol, followed by refinement using methanol-water (10:1).

Key Parameters:

Advantages and Limitations

- Pros : Solvent-free conditions reduce waste; suitable for industrial scale.

- Cons : Lower yield compared to alkylation; requires high-temperature handling.

Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

1-(2,4-Dichlorobenzyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding N-oxides.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the cleavage of the benzyl-piperazine bond.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications of 1-(2,4-Dichlorobenzyl)piperazine Dihydrochloride

1-(2,4-Dichlorobenzyl)piperazine dihydrochloride is a chemical compound with the molecular formula . It is a piperazine derivative featuring two chlorine atoms on the benzyl group attached to the piperazine ring. This compound is utilized in scientific research for its unique chemical properties.

Chemistry

1-(2,4-Dichlorobenzyl)piperazine dihydrochloride serves as an intermediate in synthesizing other chemical compounds, especially in developing pharmaceuticals and agrochemicals.

Biology

This compound is used in studies related to modulating biological pathways and investigating receptor-ligand interactions. For instance, it can act as an agonist or antagonist at certain neurotransmitter receptors, thereby influencing neuronal activity and behavior. The compound exhibits affinity for serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes, suggesting potential applications in treating mood disorders and anxiety.

Industry

1-(2,4-Dichlorobenzyl)piperazine dihydrochloride is used in the production of specialty chemicals and as a reagent in various industrial processes.

Biological Activities

The biological activity of 1-(2,4-Dichlorobenzyl)piperazine dihydrochloride is attributed to its interactions with various biological targets:

- Neurotransmitter Receptors: It interacts with serotonin receptors, such as 5-HT_1A and 5-HT_2A, indicating its potential use in treating mood disorders and anxiety.

- Antimicrobial Activity: It possesses antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.

- Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines like TNF-α and IL-6, making it a candidate for anti-inflammatory therapies.

Key findings regarding the biological activity of 1-(2,4-Dichlorobenzyl)piperazine dihydrochloride:

| Biological Activity | Details |

|---|---|

| Antimicrobial Properties | Demonstrated antibacterial activity against Staphylococcus aureus with an IC50 value of 10 µg/mL. |

| Anti-inflammatory Activity | Inhibited TNF-α production by up to 87% at a concentration of 10 µM in experiments on human cell lines, supporting its potential application in treating inflammatory diseases. |

| Cytotoxicity | Cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer). |

Case Study 1: Antimicrobial Properties

In a study evaluating the antimicrobial efficacy of piperazine derivatives, 1-(2,4-Dichlorobenzyl)piperazine dihydrochloride showed antibacterial activity against Staphylococcus aureus with an IC50 value of 10 µg/mL, suggesting its potential as a clinical antibacterial agent.

Case Study 2: Anti-inflammatory Activity

Experiments assessing the anti-inflammatory effects of 1-(2,4-Dichlorobenzyl)piperazine dihydrochloride on human cell lines indicated that it inhibited TNF-α production by up to 87% at a concentration of 10 µM, supporting its potential use in treating inflammatory diseases.

Research Findings

Recent studies highlight the compound's potential in drug discovery:

- Cytotoxicity Against Cancer Cells: In vitro studies showed that the compound exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer).

- Mechanistic Insights: The compound modulates signaling pathways associated with apoptosis and cell cycle regulation, making it a candidate for further development in oncological therapies.

Synthesis of Piperazine Derivatives with Azole Moieties

Piperazine analogs comprising azole moieties have been synthesized and evaluated for antimicrobial and antioxidant activities . These compounds have shown significant antibacterial activity against P. aeruginosa and antifungal activity against Candida albicans .

Antioxidant Activity

Antioxidant activity was assessed using the DPPH method. ITZ-1 and ITZ-2 showed very good antioxidant activity compared to gallic acid, while KTZ-1 and KTZ-2 exhibited moderate antioxidant activity .

Antimicrobial Activity

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorobenzyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and behavior.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substitution Patterns and Structural Modifications

Benzyl Substituent Variations

1-(2,3,4-Trimethoxybenzyl)piperazine Dihydrochloride (Trimetazidine Dihydrochloride)

- Structure : Trimethoxy groups at benzyl positions 2, 3, and 3.

- Role : Trimetazidine is clinically used as an anti-ischemic agent, acting via mitochondrial fatty acid oxidation inhibition. The methoxy groups enhance solubility but reduce lipophilicity compared to dichloro analogs .

- Activity : Demonstrates cardioprotective effects but lacks anticancer activity reported for dichlorobenzyl derivatives .

1-(4-Chlorophenyl)piperazine Dihydrochloride Structure: Single chlorine at the para position of the phenyl ring. Role: A common intermediate in serotonin receptor ligand synthesis. Activity: Used in neurological research but shows diminished antiviral potency compared to 2,4-dichloro derivatives .

1-(2-Fluorobenzyl)piperazine Dihydrochloride

- Structure : Fluorine substitution at the benzyl 2-position.

- Role : Fluorine’s electronegativity alters electronic properties without significant steric effects.

- Activity : Retains partial receptor binding affinity but shows lower metabolic stability than dichloro analogs .

Linker Modifications

- Amide/Sulfonamide Linkages : Piperazine derivatives with 2,4-dichlorobenzyl groups connected via amide or sulfonamide bonds (e.g., GB-16, GB-17) exhibit complete loss of antiviral activity, highlighting the critical role of direct benzyl-piperazine bonding .

Key Findings :

- Antiviral Activity : 1-(2,4-Dichlorobenzyl)piperazine derivatives demonstrate inhibitory activity against SARS-CoV-2 (IC50 ~0.5–5 μM), whereas analogs with single chlorine (4-chlorophenyl) or methoxy substitutions (Trimetazidine) are inactive .

- Anticancer Potential: Pyrimidine-based derivatives (e.g., compound 7o) with 2,4-dichlorobenzyl-piperazine moieties show antiproliferative effects, likely due to DNA intercalation or kinase inhibition .

- Mutagenicity : Piperazine dihydrochloride derivatives, including 1-(2,4-dichlorobenzyl)piperazine, may form mutagenic N-nitroso compounds in vivo when combined with nitrites, necessitating safety evaluations .

Impact of Halogen Substitution :

- Chlorine vs. Fluorine : Replacement of chlorine with fluorine (e.g., GB-1, GB-2) abolishes antiviral activity, emphasizing chlorine’s role in hydrophobic interactions and target binding .

- Positional Effects : 2,4-Dichloro substitution optimizes steric and electronic interactions for antiviral activity, whereas 2,3,4-trimethoxy substitution (Trimetazidine) shifts therapeutic focus to cardiovascular applications .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability (t1/2, h) |

|---|---|---|---|---|

| 1-(2,4-Dichlorobenzyl)piperazine | 316.07 | 3.2 | 0.8 (PBS) | 2.5 |

| Trimetazidine Dihydrochloride | 339.26 | 1.8 | 12.4 (Water) | 4.7 |

| 1-(4-Chlorophenyl)piperazine | 269.60 | 2.5 | 5.2 (Water) | 1.8 |

Notes:

- The dichlorobenzyl group increases lipophilicity (logP = 3.2) compared to Trimetazidine (logP = 1.8), favoring membrane penetration but reducing aqueous solubility.

- Trimetazidine’s methoxy groups improve solubility and metabolic stability, aligning with its oral bioavailability in clinical use .

Biological Activity

1-(2,4-Dichlorobenzyl)piperazine dihydrochloride (CAS No. 6270-11-7) is a piperazine derivative that has garnered attention for its diverse biological activities. This compound is characterized by a dichlorobenzyl group attached to a piperazine ring, which contributes to its pharmacological properties. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of 1-(2,4-Dichlorobenzyl)piperazine dihydrochloride is primarily attributed to its interactions with various biological targets:

- Neurotransmitter Receptors : The compound exhibits affinity for serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes. This interaction suggests potential use in treating mood disorders and anxiety.

- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains, indicating its potential as an antibacterial agent.

- Anti-inflammatory Effects : Research shows that 1-(2,4-Dichlorobenzyl)piperazine dihydrochloride can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, positioning it as a candidate for anti-inflammatory therapies.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 1-(2,4-Dichlorobenzyl)piperazine dihydrochloride:

Case Study 1: Antimicrobial Properties

In a study evaluating the antimicrobial efficacy of various piperazine derivatives, 1-(2,4-Dichlorobenzyl)piperazine dihydrochloride demonstrated significant antibacterial activity against Staphylococcus aureus with an IC50 value of 10 µg/mL. This suggests that the compound could be developed further as an antibacterial agent in clinical settings.

Case Study 2: Anti-inflammatory Activity

A series of experiments assessed the anti-inflammatory effects of this compound on human cell lines. The results indicated that it inhibited TNF-α production by up to 87% at a concentration of 10 µM. These findings support its potential application in treating inflammatory diseases.

Research Findings

Recent studies have highlighted the compound's potential in drug discovery:

- Cytotoxicity Against Cancer Cells : In vitro studies showed that the compound exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer), with varying degrees of potency.

- Mechanistic Insights : The compound's mechanism involves the modulation of signaling pathways associated with apoptosis and cell cycle regulation, making it a candidate for further development in oncological therapies.

Q & A

Q. Key Recommendations for Researchers :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.